molecular formula C18H15N3O3 B7600004 2-[(1,3-Diphenylpyrazole-4-carbonyl)amino]acetic acid

2-[(1,3-Diphenylpyrazole-4-carbonyl)amino]acetic acid

Cat. No.: B7600004
M. Wt: 321.3 g/mol
InChI Key: MEMNYHFDFMYORV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,3-Diphenylpyrazole-4-carbonyl)amino]acetic acid is a compound characterized by a pyrazole ring substituted with diphenyl groups and a carbonyl amino acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Diphenylpyrazole-4-carbonyl)amino]acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the diphenyl groups and the carbonyl amino acetic acid moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of 2-[(1,3-Diphenylpyrazole-4-carbonyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Properties

IUPAC Name

2-[(1,3-diphenylpyrazole-4-carbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-16(23)11-19-18(24)15-12-21(14-9-5-2-6-10-14)20-17(15)13-7-3-1-4-8-13/h1-10,12H,11H2,(H,19,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMNYHFDFMYORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C(=O)NCC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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